1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a triazole ring substituted with a methyl group and a trifluoromethyl group, making it a valuable building block in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by lithiation and trapping with electrophiles . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and batch processing are employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
- 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-thiophenecarbaldehyde
Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties. The presence of both a methyl and a trifluoromethyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C4H5F3N4 |
---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H5F3N4/c1-11-2(4(5,6)7)9-3(8)10-11/h1H3,(H2,8,10) |
InChI Key |
RKQOABMTQALXLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)C(F)(F)F |
Origin of Product |
United States |
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